Nonadecylbenzene
CAS No.: 29136-19-4
Cat. No.: VC3698634
Molecular Formula: C25H44
Molecular Weight: 344.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29136-19-4 |
|---|---|
| Molecular Formula | C25H44 |
| Molecular Weight | 344.6 g/mol |
| IUPAC Name | nonadecylbenzene |
| Standard InChI | InChI=1S/C25H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-23-20-18-21-24-25/h18,20-21,23-24H,2-17,19,22H2,1H3 |
| Standard InChI Key | SHWJJBRTHGGZBE-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 |
| Boiling Point | 419.0 °C |
| Melting Point | 40.0 °C |
Introduction
Structural Characteristics and Identification
Molecular Structure
Nonadecylbenzene features a benzene ring (C₆H₅-) with a nonadecyl chain (-C₁₉H₃₉) attached to one of the carbon atoms. This structure can be represented by the condensed formula C₆H₅(CH₂)₁₈CH₃, indicating the benzene core with the nineteen-carbon chain extension. The connection between the aromatic ring and the long alkyl chain creates a molecule with amphiphilic character, where the aromatic portion offers different chemical reactivity compared to the aliphatic segment.
The spatial arrangement of nonadecylbenzene presents an interesting contrast between the planar, rigid benzene ring and the flexible, conformationally variable alkyl chain. This structural dichotomy influences how the molecule interacts with surfaces, solvents, and other molecules. In the solid state, the molecules typically arrange themselves to maximize intermolecular interactions, with the long alkyl chains potentially adopting parallel arrangements to optimize van der Waals interactions.
The structural features of nonadecylbenzene make it distinct from both shorter-chain alkylbenzenes and pure alkanes of similar molecular weight. These distinctions manifest in physical properties such as melting point, boiling point, and solubility patterns, which differ from those of comparable linear alkanes due to the presence of the aromatic ring. The molecular structure thus serves as the foundation for understanding the compound's behavior across different conditions and applications.
Identification Parameters
Nonadecylbenzene is identified through various standardized parameters that allow for precise referencing in chemical databases and scientific literature. The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 29136-19-4, providing a unique identifier for unambiguous reference . Additionally, nonadecylbenzene is known by several synonyms, including 1-phenylnonadecane, n-nonadecylbenzene, and nonadecane, 1-phenyl-, which appear in various scientific publications and chemical databases .
For computational and digital representation, nonadecylbenzene is characterized by its IUPAC Standard InChIKey: SHWJJBRTHGGZBE-UHFFFAOYSA-N, and its SMILES notation: CCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 . These standardized notations enable electronic searching, database integration, and computational analysis of the compound's structure and properties. The molecular weight of nonadecylbenzene is calculated to be 344.6169 g/mol, an important parameter for analytical methods such as mass spectrometry .
Table 1: Key Identification Parameters for Nonadecylbenzene
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₅H₄₄ |
| CAS Registry Number | 29136-19-4 |
| IUPAC Standard InChIKey | SHWJJBRTHGGZBE-UHFFFAOYSA-N |
| SMILES Notation | CCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 |
| Molecular Weight | 344.6169 g/mol |
| Alternative Names | Nonadecane, 1-phenyl-; n-Nonadecylbenzene; 1-Phenylnonadecane |
These identification parameters establish a framework for accurately referencing nonadecylbenzene in scientific contexts and ensure that researchers can precisely identify the compound regardless of naming conventions or language barriers. The standardized digital representations are particularly valuable for computational chemistry, cheminformatics, and modern database-driven research methodologies.
Physical and Thermodynamic Properties
Physical State and Phase Transitions
Nonadecylbenzene exists as a solid at standard ambient temperature and pressure, with several documented phase transitions that provide insight into its thermal behavior. Multiple melting points have been reported for the compound, reflecting different crystal phases or experimental conditions. According to data from the National Institute of Standards and Technology (NIST), nonadecylbenzene exhibits a melting point of 298.16 K (approximately 25°C) with an uncertainty of 0.4 K, based on measurements by Chu, Sindilariu, et al. in 1986 .
Interestingly, research by Meyer and Meyer (1983) identified a metastable crystal phase of nonadecylbenzene with a melting point of 298.1 K (uncertainty: 0.03 K), as well as a more stable crystal form melting at 302.7 K (uncertainty: 0.04 K) . This polymorphism is significant for applications where the physical state of the compound is critical, such as in coating technologies or phase-change materials. The proximity of these melting points to room temperature makes nonadecylbenzene particularly interesting for applications requiring phase transitions near ambient conditions.
The physical state transitions of nonadecylbenzene are important considerations for its handling, storage, and application. At temperatures below its melting point, the compound exists as a crystalline solid, while above this temperature it transitions to a liquid state. This phase behavior influences properties such as viscosity, diffusion rates, and interaction with surfaces, all of which can be critical factors in specific applications such as coatings or analytical standards.
Thermodynamic Data
The thermodynamic properties of nonadecylbenzene have been investigated and documented in scientific literature, providing valuable data for both theoretical understanding and practical applications. One key thermodynamic parameter is the enthalpy of vaporization, which has been measured at 103.6 kJ/mol at a temperature of 446 K, based on data spanning the temperature range of 431 to 686 K (Dykyj, Svoboda, et al., 1999) . This relatively high enthalpy of vaporization reflects the strong intermolecular forces between nonadecylbenzene molecules, primarily due to the extensive van der Waals interactions along the alkyl chain.
For analytical applications, predicted collision cross-section values have been calculated for various adducts of nonadecylbenzene. These values range from approximately 195.4 to 207.4 Ų depending on the specific ionized form, with the [M+Na]+ adduct having the largest predicted cross-section at 207.4 Ų . Such data is valuable for mass spectrometry applications, particularly ion mobility spectrometry, where collision cross-section values can aid in compound identification and structural elucidation.
Table 2: Thermodynamic Properties of Nonadecylbenzene
The thermodynamic properties of nonadecylbenzene establish important parameters for understanding its behavior under various conditions. These properties have implications for applications in chemical processes, materials science, and physical chemistry research. The melting point data, in particular, provides insight into the solid-state structure and intermolecular forces operating within crystalline nonadecylbenzene, while the enthalpy of vaporization offers information about the energy requirements for phase transitions at elevated temperatures.
Synthesis Methods
Conventional Synthetic Routes
Nonadecylbenzene can be synthesized through several established methods in organic chemistry, each with specific advantages and limitations. One common approach involves the Friedel-Crafts alkylation of benzene with an appropriate nonadecyl halide or alcohol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). This electrophilic aromatic substitution reaction attaches the nonadecyl group to the benzene ring, forming the characteristic structure of nonadecylbenzene.
Another potential synthetic route involves the reduction of appropriate phenyl ketones or aldehydes containing the requisite carbon chain length. For example, the reduction of 1-phenylnonadecan-1-one using methods such as Wolff-Kishner reduction, Clemmensen reduction, or catalytic hydrogenation could yield nonadecylbenzene. This approach may offer advantages in certain scenarios, particularly when starting from different precursor materials or when selective monoalkylation is challenging through direct alkylation methods.
The choice of synthetic method typically depends on factors such as available starting materials, desired scale, equipment constraints, and purity requirements for the final product. Each approach presents different challenges in terms of selectivity, yield, and potential side reactions. For instance, Friedel-Crafts alkylation with long-chain alkylating agents can face issues related to carbocation rearrangements, potentially leading to mixtures of isomeric products with varying chain lengths or branching patterns.
Modern Synthetic Approaches
Contemporary organic synthesis offers additional routes to nonadecylbenzene that may provide improved control over selectivity and reaction conditions. Transition metal-catalyzed cross-coupling reactions represent one such approach, where phenylboronic acid or phenylmagnesium bromide could be coupled with a suitable nonadecyl halide using palladium or nickel catalysts. These methods typically offer better regioselectivity and can tolerate a wider range of functional groups compared to traditional Friedel-Crafts chemistry.
Grignard reactions present another viable pathway, potentially involving the reaction of phenylmagnesium bromide with a nonadecyl halide to form the carbon-carbon bond between the aromatic ring and the alkyl chain. This approach could offer advantages in terms of reaction conditions and yield, depending on specific laboratory constraints and requirements. The selection of an appropriate synthetic route would be guided by considerations such as scalability, cost-effectiveness, environmental impact, and the specific purity requirements of the intended application.
For laboratory-scale preparation of nonadecylbenzene, the selection of synthetic methodology would typically prioritize factors such as availability of starting materials, laboratory safety considerations, and required purity of the final product. Each synthetic approach necessitates careful optimization of reaction conditions and purification protocols to ensure the production of high-purity nonadecylbenzene suitable for scientific research and technical applications.
Applications in Scientific Research
Anti-Relaxation Coatings in Atomic Physics
One of the most well-documented applications of nonadecylbenzene is its use as an anti-relaxation coating material in alkali-vapor cells for atomic physics experiments. Research has demonstrated the effectiveness of nonadecylbenzene coatings in reducing the relaxation rates of atomic spin states when alkali metal atoms (such as rubidium) collide with the walls of experimental cells . This property is crucial for experiments in quantum optics, atomic spectroscopy, and precision measurement, where maintaining coherent atomic states over extended periods is essential.
Comparative studies have investigated the performance of nonadecylbenzene coatings relative to other materials such as alkanes and alkenes. Research indicates that nonadecylbenzene-coated cells maintain relatively stable relaxation rates up to a critical temperature of approximately 304 K, beyond which the relaxation rate increases rapidly . This temperature-dependent behavior correlates with the melting point of nonadecylbenzene, suggesting that the phase transition from solid to liquid significantly affects the coating's performance in preserving atomic spin states.
The application of nonadecylbenzene in atomic physics research highlights the importance of understanding the compound's physical properties, particularly its phase behavior near room temperature. The critical temperature for nonadecylbenzene coatings (304 K) differs notably from those of other coating materials, such as alkanes (332 K) and alkenes (306 K), as documented in experimental studies . These differences in temperature-dependent performance provide valuable guidance for researchers designing experimental setups for quantum optics, atomic clocks, or other precision measurement applications.
Table 3: Critical Temperatures for Different Anti-Relaxation Coating Materials
Analytical Standards and Reference Materials
Nonadecylbenzene serves as a valuable reference compound in analytical chemistry, particularly for techniques such as chromatography, mass spectrometry, and spectroscopic methods. The well-defined structure and physical properties of nonadecylbenzene make it useful as a standard for method development, instrument calibration, and quality control in analytical laboratories. Its predicted collision cross-section values for various adducts provide reference data for ion mobility spectrometry and mass spectrometry applications .
As a member of the alkylbenzene family, nonadecylbenzene represents an important reference point for understanding structure-property relationships across homologous series of compounds. Comparative studies between alkylbenzenes of different chain lengths can provide insights into how molecular structure influences properties such as retention time in chromatography, fragmentation patterns in mass spectrometry, or spectral characteristics in various spectroscopic techniques. Such structure-property correlations are valuable for both fundamental research and practical analytical method development.
The availability of standardized identification parameters for nonadecylbenzene, including CAS registry number, InChIKey, and SMILES notation, facilitates its use as a reference material in analytical databases and information systems . These standardized identifiers enable accurate cross-referencing between different scientific resources and ensure reliable identification of the compound in complex analytical scenarios. The well-characterized physical and thermodynamic properties of nonadecylbenzene further enhance its utility as a reference standard for various analytical techniques and methodologies.
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